Cas no 832738-13-3 (1-(3-methylphenyl)methyl-1H-1,2,4-triazol-3-amine)

1-(3-Methylphenyl)methyl-1H-1,2,4-triazol-3-amine is a triazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 1,2,4-triazole core substituted with an amine group at the 3-position and a 3-methylbenzyl group at the 1-position, offering versatility in synthetic modifications. The compound’s stability and reactivity make it a valuable intermediate for developing biologically active molecules, particularly in antifungal and antimicrobial agents. Its well-defined molecular framework allows for precise structural optimization, enhancing binding affinity in target interactions. The presence of the methylphenyl group may contribute to improved lipophilicity, influencing pharmacokinetic properties. This compound is suitable for exploratory studies in medicinal chemistry and crop protection.
1-(3-methylphenyl)methyl-1H-1,2,4-triazol-3-amine structure
832738-13-3 structure
Product Name:1-(3-methylphenyl)methyl-1H-1,2,4-triazol-3-amine
CAS No:832738-13-3
MF:C10H12N4
MW:188.22908115387
MDL:MFCD03422577
CID:3057989
PubChem ID:7019328
Update Time:2025-06-15

1-(3-methylphenyl)methyl-1H-1,2,4-triazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Methyl-benzyl)-1 H -[1,2,4]triazol-3-ylamine
    • 1-(3-methylphenyl)methyl-1H-1,2,4-triazol-3-amine
    • 888-158-4
    • 1-((3-methylphenyl)methyl)-1H-1,2,4-triazol-3-amine
    • 1-(3-Methyl-benzyl)-1H-[1,2,4]triazol-3-ylamine
    • CS-0280483
    • BBL038772
    • HIB73813
    • 1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-amine
    • EN300-228705
    • 1-[(3-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine
    • AKOS000305052
    • 1-(3-methylbenzyl)-1H-1,2,4-triazol-3-amine
    • 1-(3-Methylbenzyl)-1,2-dihydro-3h-1,2,4-triazol-3-imine
    • 832738-13-3
    • STK312531
    • MDL: MFCD03422577
    • Inchi: 1S/C10H12N4/c1-8-3-2-4-9(5-8)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13)
    • InChI Key: QHXZHBZRUNBZHH-UHFFFAOYSA-N
    • SMILES: N1(C=NC(N)=N1)CC1C=CC=C(C)C=1

Computed Properties

  • Exact Mass: 188.106196400Da
  • Monoisotopic Mass: 188.106196400Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 56.7Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 403.8±48.0 °C at 760 mmHg
  • Flash Point: 190.2±28.4 °C

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1-(3-methylphenyl)methyl-1H-1,2,4-triazol-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:832738-13-3)1-(3-methylphenyl)methyl-1H-1,2,4-triazol-3-amine
Order Number:A1179489
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:42
Price ($):548.0
Email:sales@amadischem.com

Additional information on 1-(3-methylphenyl)methyl-1H-1,2,4-triazol-3-amine

Introduction to 1-(3-methylphenyl)methyl-1H-1,2,4-triazol-3-amine (CAS No. 832738-13-3) and Its Emerging Applications in Chemical Biology

The compound 1-(3-methylphenyl)methyl-1H-1,2,4-triazol-3-amine, identified by the CAS number 832738-13-3, represents a fascinating molecular entity with significant potential in the realm of chemical biology and drug discovery. This heterocyclic amine derivative combines a phenyl ring substituted with a methyl group at the 3-position with a triazolone core, creating a structure that has garnered attention for its structural versatility and biological activity. The integration of these moieties not only imparts unique physicochemical properties but also opens up diverse avenues for therapeutic intervention.

In recent years, the pharmaceutical industry has witnessed an increasing interest in small molecules that can modulate biological pathways through precise interactions. The triazol-3-amine scaffold, in particular, has emerged as a privileged structure due to its ability to engage with various biological targets. The presence of the aromatic 3-methylphenyl group further enhances the compound's potential by introducing lipophilicity and tunable electronic properties, making it an attractive candidate for further exploration.

One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes are central to numerous biological processes, and their inhibition or activation can lead to therapeutic benefits. The 1-(3-methylphenyl)methyl moiety provides a suitable pharmacophore for binding to active sites on enzymes, while the triazol-3-amine part can interact with other residues through hydrogen bonding or hydrophobic effects. This dual functionality makes the compound a promising lead for developing inhibitors targeting key enzymes involved in diseases such as cancer, inflammation, and metabolic disorders.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mode of interaction of small molecules with biological targets with remarkable accuracy. Molecular docking studies have been instrumental in identifying how 1-(3-methylphenyl)methyl-1H-1,2,4-triazol-3-amine (CAS No. 832738-13-3) interacts with proteins such as kinases, phosphodiesterases, and other therapeutic targets. These studies have revealed that the compound can form stable complexes with these proteins through multiple binding interactions, suggesting its potential as a scaffold for drug development.

The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of synthetic chemists in constructing complex molecular architectures. The introduction of the triazolone ring requires careful control over reaction conditions to ensure high yield and purity. Additionally, the attachment of the 3-methylphenyl group necessitates strategic functionalization strategies that preserve the integrity of the triazolone core. These synthetic challenges underscore the importance of expertise in medicinal chemistry for developing novel bioactive molecules.

In vitro studies have begun to elucidate the biological activity of 1-(3-methylphenyl)methyl-1H-1,2,4-triazol-3-amine (CAS No. 832738-13-3). Initial experiments have shown promising results in inhibiting certain enzymes associated with disease pathways. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on specific kinases implicated in cancer progression. Furthermore, its ability to cross cell membranes makes it a candidate for developing orally bioavailable drugs.

The growing body of evidence supporting the therapeutic potential of this compound has prompted researchers to explore its pharmacokinetic properties. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its clinical efficacy and safety profile. Preliminary ADME studies indicate that 1-(3-methylphenyl)methyl-1H-1,2,4-triazol-3-amine exhibits favorable properties that could enhance its suitability for therapeutic use.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like 1-(3-methylphenyl)methyl-1H-1,2,4-triazol-3-am ine (CAS No. 832738-13-3). These technologies enable high-throughput virtual screening of vast chemical libraries to identify molecules with desired biological activities. By leveraging these tools, researchers can rapidly assess thousands of compounds and prioritize those most likely to succeed in preclinical and clinical trials.

The future prospects for this compound are exciting and multifaceted. Ongoing research aims to optimize its potency and selectivity through structural modifications derived from computational predictions and experimental validation. Additionally, exploring its potential as a prodrug—a precursor that is converted into an active drug within the body—could further enhance its therapeutic utility.

Collaborative efforts between academia and industry are essential for translating laboratory findings into clinical applications. The development pipeline for 1-(3-methylphenyl)methyl -1H -1 ,2 ,4 -triazol - 3 - am ine (CAS No. 832738 - 13 - 3) benefits from such partnerships, which provide resources and expertise necessary for advancing promising candidates through preclinical testing and regulatory approval.

In conclusion, 1 -( 3 - methyl phenyl )m ethyl - 1 H - 1 ,2 ,4 - tri az ol - 3 - am ine (CAS No . 832738 - 13 - 3) stands out as a structurally intriguing and biologically relevant compound with significant therapeutic potential . Its unique combination of pharmacophoric elements positions it as a valuable asset in ongoing efforts to develop novel treatments for various diseases . As research continues to uncover new applications , this compound is poised to make meaningful contributions to chemical biology and medicine .

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Amadis Chemical Company Limited
(CAS:832738-13-3)1-(3-methylphenyl)methyl-1H-1,2,4-triazol-3-amine
A1179489
Purity:99%
Quantity:1g
Price ($):548.0
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